2-Methoxy-3-methylbenzonitrile
Overview
Description
Molecular Structure Analysis
The molecular structure of 2-Methoxy-3-methylbenzonitrile consists of a benzene ring with a methoxy group (-OCH3) and a methyl group (-CH3) attached to it . The molecule also contains a nitrile group (-CN), which is a functional group consisting of a carbon atom triple-bonded to a nitrogen atom .
Physical and Chemical Properties Analysis
This compound is a liquid-oil at ambient temperature . It has a molecular weight of 147.18 . The physical form, density, and boiling point of the compound are not explicitly mentioned in the search results.
Scientific Research Applications
Synthesis of Derivatives
2-Methoxy-3-methylbenzonitrile serves as a key precursor in the synthesis of various chemical derivatives. For instance, Zheng et al. (2009) demonstrated an improved synthesis method for 1-chloro-6-methoxy-isoquinolin-3-ol and its derivatives using a related compound, 4-methoxy-2-methylbenzonitrile. This method offered better yields, reduced hazards, and improved reproducibility compared to previous methods (Zheng et al., 2009).
Structural Analysis and Chemical Behavior
The structural and chemical properties of compounds related to this compound have been a subject of research. Zhang et al. (1997) explored the structures of compounds including 2-(ferrocenylmethyl)-6-methoxy-3-methylbenzonitrile, revealing insights into the orientation of molecular rings and their implications in chemical reactions (Zhang et al., 1997).
Application in Corrosion Inhibition
This compound derivatives have been evaluated as corrosion inhibitors. Verma et al. (2015) synthesized 2-aminobenzene-1,3-dicarbonitriles derivatives and investigated their inhibition properties on mild steel in acidic conditions. These derivatives showed significant inhibition efficiency, highlighting their potential use in corrosion protection (Verma et al., 2015).
Thermochemical Properties
Understanding the thermochemical properties of this compound and its derivatives is crucial for various applications. Zaitseva et al. (2015) conducted a study to determine the gas-phase enthalpies of formation for different methylbenzonitriles, providing valuable data for chemical engineering and synthesis (Zaitseva et al., 2015).
Biological Evaluation of Complexes
The role of this compound derivatives in the synthesis of biologically active compounds has been explored. Govindharaju et al. (2019) synthesized and evaluated a Cr(III) complex containing 2-aminobenzonitrile, a derivative, for its antimicrobial and antioxidant activities, demonstrating the compound's potential in medicinal chemistry (Govindharaju et al., 2019).
Oxidation Studies
Orita et al. (1989) investigated the oxidation of methoxybenzenes, including methoxybenzonitriles, to quinones and phenols. This research provides insights into the chemical behavior of these compounds under oxidative conditions (Orita et al., 1989).
Mechanism of Action
The mechanism of action of 2-Methoxy-3-methylbenzonitrile is not explicitly mentioned in the search results. In general, the mechanism of action refers to the specific biochemical interaction through which a substance produces its effect . This usually includes mention of the specific molecular targets to which the substance binds, such as an enzyme or receptor .
Safety and Hazards
2-Methoxy-3-methylbenzonitrile has been classified with the GHS07 pictogram, indicating that it can cause harm to health . The hazard statements associated with this compound include H315 (causes skin irritation), H317 (may cause an allergic skin reaction), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .
Properties
IUPAC Name |
2-methoxy-3-methylbenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-7-4-3-5-8(6-10)9(7)11-2/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPZISSCLNWWSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C#N)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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